molecular formula C14H13ClN2O3S B5579239 N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE CAS No. 5270-90-6

N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE

Cat. No.: B5579239
CAS No.: 5270-90-6
M. Wt: 324.8 g/mol
InChI Key: QIFZYVSXKXNZEI-UHFFFAOYSA-N
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Description

N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE is a chemical compound with the molecular formula C14H13ClN2O3S and a molecular weight of 324.788 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a sulfonyl group, and an acetamide group. It is used in various scientific research applications due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[3-[(4-chlorophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-3-2-4-13(9-12)17-21(19,20)14-7-5-11(15)6-8-14/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFZYVSXKXNZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967149
Record name N-{3-[(4-Chlorobenzene-1-sulfonyl)amino]phenyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5270-90-6
Record name N-{3-[(4-Chlorobenzene-1-sulfonyl)amino]phenyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminophenylacetamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .

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